molecular formula C3H7NO B1332694 Azetidin-3-ol CAS No. 45347-82-8

Azetidin-3-ol

Cat. No.: B1332694
CAS No.: 45347-82-8
M. Wt: 73.09 g/mol
InChI Key: GMWFCJXSQQHBPI-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature

The historical development of azetidin-3-ol traces back to the broader discovery and characterization of azetidine derivatives, with the first natural azetidine derivative, L-azetidine-2-carboxylic acid, isolated from Convallaria majalis in 1955. This landmark discovery established the foundation for subsequent research into four-membered nitrogen-containing heterocycles and their hydroxylated analogs. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with alternative names including 3-azetidinol and 3-hydroxyazetidine reflecting different naming approaches within the chemical literature. The compound is assigned Chemical Abstracts Service registry number 45347-82-8, providing a unique identifier that facilitates literature searches and chemical database queries. Historical synthesis reports indicate that early preparation methods for this compound involved complex multistep routes, with notable contributions from researchers including Chatterjee and Triggle who published synthesis methodologies in 1968. The compound's emergence as a synthetic target coincided with growing interest in strained ring systems and their potential applications in pharmaceutical chemistry, particularly as bioisosteric replacements for more common heterocyclic scaffolds.

Table 1: Historical Milestones in this compound Development

Year Milestone Researcher(s) Significance
1955 First natural azetidine derivative isolated Various Established azetidine as natural product class
1968 Early synthesis of this compound Chatterjee and Triggle First systematic synthetic approach
2007 Complex azetidine derivatives isolated Various Demonstrated structural diversity potential
2024 Artificial intelligence-enabled development Multiple research groups Modern drug discovery applications

Structural Classification Within Azacyclobutane Derivatives

This compound occupies a distinctive position within the azacyclobutane derivative classification system, characterized by its saturated four-membered ring containing one nitrogen atom and a hydroxyl substituent at the third carbon position. The compound's structural framework consists of three carbon atoms and one nitrogen atom arranged in a cyclic configuration, with the hydroxyl group providing additional chemical functionality that distinguishes it from the parent azetidine structure. Crystallographic and computational studies have revealed that the four-membered ring adopts a puckered conformation to minimize angular strain, with bond angles deviating significantly from the ideal tetrahedral geometry. The compound's classification as a secondary alcohol reflects the attachment of the hydroxyl group to a carbon atom bearing two other carbon substituents within the ring system. Comparative structural analysis positions this compound between smaller aziridine alcohols and larger pyrrolidine alcohols, with its intermediate ring size conferring unique physicochemical properties including enhanced lipophilicity and improved metabolic stability compared to five-membered analogs.

Table 2: Structural Classification Data for this compound

Property Value Classification Basis
Ring Size 4 members Azacyclobutane family
Heteroatom 1 nitrogen Monoaza heterocycle
Substituent 3-hydroxyl Secondary alcohol
Molecular Formula Carbon 3 Hydrogen 7 Nitrogen 1 Oxygen 1 Empirical composition
Monoisotopic Mass 73.052764 daltons Exact mass determination
Hydrogen Bond Donors 2 Nitrogen and oxygen
Hydrogen Bond Acceptors 2 Nitrogen and oxygen

The stereochemical considerations of this compound involve the potential for chirality at the carbon-3 position, although the compound typically exists as a racemic mixture unless specifically resolved or synthesized enantioselectively. The ring puckering creates distinct conformational preferences that influence the compound's reactivity patterns and intermolecular interactions. Computational modeling studies have demonstrated that the hydroxyl group adopts preferential orientations relative to the ring nitrogen, establishing intramolecular hydrogen bonding patterns that stabilize specific conformations. The compound's classification within the broader azacyclobutane family encompasses relationships to other substituted azetidines, including 2-substituted derivatives, 3-amino analogs, and disubstituted variants that collectively represent a growing class of synthetic intermediates.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a versatile synthetic intermediate and bioisosteric replacement in drug discovery applications. Research investigations have established that four-membered nitrogen heterocycles, including this compound, serve as effective bioisosteric replacements for more common saturated heterocycles such as piperazines, piperidines, and pyrrolidines, leading to improved drug-like properties including enhanced lipophilicity, solubility, and metabolic stability. The compound's unique physicochemical profile has attracted attention from medicinal chemists seeking to optimize pharmaceutical properties while maintaining biological activity. Recent studies have demonstrated that 3-hydroxymethyl-azetidine derivatives, structurally related to this compound, function as effective bioisosteres of pyrrolidin-3-ol in the development of DNA polymerase theta inhibitors for cancer therapy. The synthetic accessibility of this compound through multiple routes, including reduction of azetidinones with lithium aluminum hydride and ring-opening reactions of strained bicyclic precursors, has facilitated its incorporation into diverse synthetic schemes.

The compound's significance in heterocyclic chemistry is further emphasized by its appearance in approved pharmaceutical agents, with azetidine-containing drugs including delafloxacin, azelnidipine, tebanicline, baricitinib, cobimetinib, tebipenem, and siponimod demonstrating the therapeutic potential of this structural class. Synthetic methodologies for accessing this compound and related derivatives have evolved to include innovative approaches such as strain-release functionalization of azabicyclobutanes, providing stereoselective access to complex substituted systems. The compound's role as a building block in pharmaceutical development is exemplified by its use as an intermediate in the synthesis of baricitinib, a Janus kinase inhibitor approved for rheumatoid arthritis treatment. Research into this compound derivatives has revealed their potential applications in addressing antimicrobial resistance, with synthetic analogs demonstrating antibacterial, antifungal, and antitubercular activities that position them as promising leads for future drug development.

Table 3: Research Applications and Synthetic Utility of this compound

Application Area Research Finding Reference Significance
Bioisosteric Replacement Effective substitute for pyrrolidin-3-ol Enhanced metabolic stability
Pharmaceutical Synthesis Intermediate in baricitinib production Janus kinase inhibitor development
Strain-Release Chemistry Substrate for azabicyclobutane functionalization Stereoselective synthetic access
Antimicrobial Development Template for bioactive analogs Resistance-fighting compounds
Polymer Chemistry Monomer and cross-linking agent Material science applications

Properties

IUPAC Name

azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWFCJXSQQHBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363837
Record name Azetidin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45347-82-8
Record name Azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYAZETIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidin-3-ol can be synthesized through various methods. One common approach involves the reduction of azetidin-3-one using sodium borohydride in methanol. Another method includes the hydrogenolysis of azetidine derivatives using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reduction of azetidin-3-one using efficient catalytic systems. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form azetidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form azetidine using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Azetidin-3-ol derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents in the treatment of various diseases.

1.1. Cancer Treatment

Research indicates that azetidine analogues can act as inhibitors of nucleosidase and nucleoside phosphorylase, which are crucial in cancer metabolism. These compounds have shown promise in treating various cancers, including leukemia and solid tumors by targeting specific metabolic pathways associated with tumor growth .

1.2. Neuroprotective Agents

One notable derivative, T-817MA, has been identified as a candidate for Alzheimer's disease therapy. It exhibits neuroprotective properties by inhibiting oxidative stress and promoting neuronal survival . This highlights the potential of this compound derivatives in neurodegenerative disease management.

1.3. Antibacterial and Antiparasitic Activities

This compound compounds have also demonstrated antibacterial and antiparasitic properties. Their mechanism involves the inhibition of essential enzymes in pathogens, making them candidates for developing new antibiotics and antiparasitic agents .

Synthetic Chemistry Applications

The unique structure of this compound allows it to serve as a versatile building block in synthetic organic chemistry.

2.1. Synthesis of Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex molecules, including peptidomimetics and nucleic acid analogs. Its ability to undergo various chemical transformations makes it an attractive target for synthetic chemists .

2.2. Catalytic Processes

Recent advancements have shown that azetidines can act as ligands in catalytic processes such as Michael additions and cycloadditions. This expands their utility beyond simple synthesis to more complex catalytic frameworks .

3.1. Inhibitors of Nucleoside Metabolism

A patent describes a series of azetidine derivatives that inhibit nucleoside hydrolases, which are implicated in cancer and autoimmune diseases. The compounds were shown to effectively reduce tumor growth in preclinical models .

3.2. Neuroprotective Studies

In a study evaluating T-817MA, researchers found that the compound significantly reduced markers of oxidative stress in neuronal cell cultures, suggesting its potential for therapeutic application in Alzheimer's disease .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Compounds
Cancer TreatmentInhibition of nucleosidaseAzetidine analogues
NeuroprotectionAlzheimer's diseaseT-817MA
AntibacterialInhibition of bacterial enzymesVarious azetidin derivatives
Synthetic IntermediatesBuilding blocks for complex moleculesThis compound
CatalysisLigands for catalytic reactionsFunctionalized azetidines

Mechanism of Action

The mechanism of action of azetidin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrogen atom in the azetidine ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical synthesis. The ring strain in this compound also contributes to its reactivity, allowing it to undergo ring-opening reactions under appropriate conditions .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares Azetidin-3-ol and its derivatives with structurally related compounds:

Compound Molecular Formula Molecular Weight Solubility (mg/mL) Key Features References
This compound C₃H₇NO 73.09 N/A Reactive cyclic alcohol; regenerates in 99% yield under acidic conditions
This compound hydrochloride C₃H₈ClNO 109.55 38.9 (water) High solubility; used in nucleophilic substitutions (e.g., 29% yield in nitropyridine synthesis)
3-Methylthis compound hydrochloride C₄H₁₀ClNO 123.58 N/A Similarity score: 0.82; enhanced steric hindrance
Azetidine-3-carboxylic acid C₄H₇NO₂ 101.10 N/A Carboxylic acid derivative (CAS 36476-78-5); used in peptide mimetics
Azetidin-3-ylmethanol hydrochloride C₄H₁₀ClNO 123.58 84.2 (DMSO) Additional methylene group; "very soluble" in organic solvents
1-Benzhydrylthis compound C₁₆H₁₇NO 239.31 N/A Bulky benzhydryl group; potential CNS applications

Key Observations :

  • Reactivity : this compound regenerates efficiently (99%) from its ethers under acidic conditions, unlike oxetane ethers, which show lower recovery (22%) . This is attributed to faster carbocation formation and preferential trapping by water.
  • Solubility: The hydrochloride salt of this compound exhibits superior aqueous solubility compared to analogs like Azetidin-3-ylmethanol hydrochloride, which is more soluble in DMSO .
  • Steric Effects : Derivatives like 1-Benzhydrylthis compound (MW 239.31) show reduced nucleophilicity due to steric hindrance, making them suitable for targeted drug delivery .

Stability and Regeneration

This reversibility is exploited in dynamic combinatorial chemistry for optimizing reaction pathways.

Biological Activity

Azetidin-3-ol, a compound belonging to the azetidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial, neuroprotective, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by its four-membered ring structure containing a hydroxyl group at the 3-position. This unique configuration contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

This compound derivatives have demonstrated considerable antimicrobial potential. Various studies have reported their efficacy against bacterial strains, fungi, and mycobacteria:

  • Antibacterial Activity : A series of azetidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects. Compounds exhibited varying degrees of activity, with some derivatives achieving results comparable to standard antibiotics .
  • Antifungal and Antitubercular Activity : Research indicates that azetidine derivatives also possess antifungal properties against Candida albicans and effective antitubercular activity against Mycobacterium tuberculosis, highlighting their broad-spectrum antimicrobial capabilities .
CompoundActivity TypeTarget OrganismEfficacy
2cAntibacterialS. aureusHigh
2dAntibacterialE. coliModerate
3aAntifungalC. albicansHigh
3bAntitubercularM. tuberculosisModerate

2. Neuroprotective Activity

Recent studies have explored the neuroprotective effects of this compound derivatives, particularly in models of neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : Some azetidine derivatives showed potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The most effective compounds exhibited inhibition comparable to established AChE inhibitors like rivastigmine .
  • Oxidative Stress Reduction : In models of oxidative stress-induced neurodegeneration, certain azetidine derivatives demonstrated protective effects by reducing oxidative damage and apoptosis markers, suggesting potential therapeutic applications in neurodegenerative conditions .

3. Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties:

  • Tumor Necrosis Factor-alpha (TNF-alpha) Inhibition : Some derivatives act as inhibitors of TNF-alpha converting enzyme (TACE), which plays a role in cancer progression. This inhibition can potentially lead to reduced tumor growth and metastasis .
  • Cell Line Studies : Various azetidine compounds were tested on cancer cell lines, revealing cytotoxic effects that warrant further exploration for developing new anticancer agents .

Case Study 1: Antimicrobial Screening

In a systematic evaluation of several azetidine derivatives, compounds 2c and 2d were highlighted for their significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications in the azetidine structure can enhance antimicrobial efficacy.

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, compound 28 was identified as having the highest protective effect against glutamate-induced oxidative stress in neuronal cells. This compound's mechanism involved reducing reactive oxygen species (ROS) levels and modulating apoptotic pathways, indicating its potential for treating neurodegenerative diseases.

Q & A

Q. What are the key synthetic methodologies for preparing azetidin-3-ol and its derivatives?

this compound derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, (R)-1-(3-amino-4-(phenylthio)butyl)this compound (37d) is prepared using this compound and intermediates under optimized conditions (e.g., general procedure II in ). Key steps include purification via column chromatography and characterization by 1^1H/13^{13}C NMR and ESI-MS . Researchers should validate reaction conditions (solvent, temperature, catalyst) to minimize side products and improve yields.

Q. How do storage conditions impact the stability of this compound and its hydrochloride salt?

this compound hydrochloride (CAS: 18621-18-6) requires storage at 2–8°C in airtight, light-protected containers to prevent degradation. Hydrolysis or oxidation risks increase at room temperature, particularly in polar solvents. Stability studies should include periodic HPLC or TLC analysis to monitor purity under varying conditions .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Multinuclear NMR (1^1H, 13^{13}C) and mass spectrometry (ESI-MS) are essential. For instance, 1^1H NMR of 37d (δ 7.55 ppm for aromatic protons, δ 4.72–3.20 ppm for azetidine protons) confirms regioselectivity and stereochemistry. High-resolution MS (HRMS) or elemental analysis further validates molecular formulas .

Advanced Research Questions

Q. How can structural modifications of this compound enhance biological activity in drug discovery?

Introducing substituents like benzyl (e.g., 1-benzylthis compound, CAS: 54881-13-9) or trifluoromethyl groups alters lipophilicity and target binding. Structure-activity relationship (SAR) studies should compare IC50_{50} values in assays (e.g., Bcl-2/Bcl-xL inhibition in ). Computational modeling (docking, MD simulations) guides rational design by predicting interactions with binding pockets .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR shifts (e.g., δ 3.38–3.20 ppm for azetidine protons) may arise from solvent effects, pH, or tautomerism. Researchers should replicate experiments under identical conditions and cross-validate with X-ray crystallography or 15^{15}N NMR. Contradictory MS data require recalibration with internal standards .

Q. How do salt forms (e.g., hydrochloride) influence the physicochemical properties of this compound?

Salt formation (e.g., this compound hydrochloride) improves solubility and crystallinity. Comparative studies should assess dissolution rates (via UV-Vis spectroscopy) and hygroscopicity (dynamic vapor sorption). Toxicity profiles (e.g., acute oral toxicity, H302 classification in ) must also be evaluated for preclinical safety .

Q. What in vivo models are suitable for studying this compound-based inhibitors?

For apoptosis inhibitors (e.g., Bcl-2/Bcl-xL), xenograft models with cancer cell lines (e.g., leukemia, solid tumors) validate efficacy. Pharmacokinetic parameters (Cmax_{max}, t1/2_{1/2}) should be monitored via LC-MS/MS in plasma/tissue homogenates. Dose optimization must balance efficacy with acute toxicity thresholds (e.g., OSHA HCS Category 4 for oral toxicity) .

Q. How can researchers optimize purification protocols for this compound derivatives with low yields?

Gradient elution in flash chromatography (e.g., hexane/ethyl acetate to dichloromethane/methanol) resolves polar byproducts. For hygroscopic compounds, lyophilization under inert atmospheres prevents decomposition. Purity ≥95% is confirmed via HPLC with diode-array detection (DAD) .

Methodological Considerations

Q. What statistical approaches address variability in biological assays for this compound derivatives?

Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves across replicates. Outliers in IC50_{50} data should be identified via Grubbs’ test. For skewed distributions, non-parametric tests (Mann-Whitney U) are recommended .

Q. How do researchers ensure reproducibility in this compound synthetic protocols?

Detailed documentation of reaction parameters (e.g., stirring rate, inert gas flow) is critical. Collaborative trials across labs validate robustness. Open-access platforms (e.g., Zenodo) enable data sharing for peer verification .

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Reactant of Route 2
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